molecular formula C11H12N2O2 B1586387 (S)-3-Amino-4-(3-cyanophenyl)butanoic acid hydrochloride CAS No. 270065-85-5

(S)-3-Amino-4-(3-cyanophenyl)butanoic acid hydrochloride

Cat. No.: B1586387
CAS No.: 270065-85-5
M. Wt: 204.22 g/mol
InChI Key: CSBSIUBNUHRWDO-JTQLQIEISA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(S)-3-Amino-4-(3-cyanophenyl)butanoic acid hydrochloride is a useful research compound. Its molecular formula is C11H12N2O2 and its molecular weight is 204.22 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Antimicrobial Activity

Research has focused on the synthesis of derivatives of amino butanoic acids, including compounds similar to "(S)-3-Amino-4-(3-cyanophenyl)butanoic acid hydrochloride," which exhibited antimicrobial activity. For instance, derivatives containing hydrazide, pyrrole, and chloroquinoxaline moieties synthesized from amino butanoic acids showed significant antimicrobial and antifungal activities against various pathogens such as Staphylococcus aureus, Mycobacterium luteum, Candida tenuis, and Aspergillus niger (Mickevičienė et al., 2015).

Crystal Engineering and γ-Amino Acids

Another study explored the role of γ-amino acids in crystal engineering, analyzing the crystal structures and intermolecular interactions of multicomponent crystals formed with baclofen, a γ-amino acid derivative. This research provides insights into the conformation, protonation properties, and potential applications in designing new materials with desired physical properties (Báthori & Kilinkissa, 2015).

Polymer and Materials Science

In the context of polymer and materials science, amino acid derivatives have been explored as building blocks for the synthesis of novel polymers. For example, phloretic acid, derived from similar biochemical pathways, has been utilized to enhance the reactivity of hydroxyl-bearing molecules towards benzoxazine ring formation, leading to the development of materials with thermal and thermo-mechanical properties suitable for a wide range of applications (Trejo-Machin et al., 2017).

Corrosion Inhibition

Amino acid derivatives have also found application in corrosion inhibition. Compounds such as 3,5-bis(4-methoxyphenyl)-4-amino-1,2,4-triazole demonstrated effective inhibition of mild steel corrosion in hydrochloric acid, highlighting their potential utility in industrial applications (Bentiss et al., 2009).

Properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for (S)-3-Amino-4-(3-cyanophenyl)butanoic acid hydrochloride involves the conversion of commercially available starting materials into the target compound through a series of chemical reactions.", "Starting Materials": [ "3-cyanophenylacetic acid", "L-alanine", "Sodium hydroxide", "Hydrochloric acid", "Sodium bicarbonate", "Ethanol", "Diethyl ether", "Water" ], "Reaction": [ "Step 1: Conversion of 3-cyanophenylacetic acid to 3-cyanophenylacetic acid methyl ester using methanol and sulfuric acid", "Step 2: Conversion of 3-cyanophenylacetic acid methyl ester to (S)-3-amino-4-(3-cyanophenyl)butanoic acid methyl ester using L-alanine and sodium hydroxide", "Step 3: Hydrolysis of (S)-3-amino-4-(3-cyanophenyl)butanoic acid methyl ester to (S)-3-amino-4-(3-cyanophenyl)butanoic acid using hydrochloric acid", "Step 4: Formation of (S)-3-amino-4-(3-cyanophenyl)butanoic acid hydrochloride salt using hydrochloric acid and sodium bicarbonate", "Step 5: Purification of (S)-3-amino-4-(3-cyanophenyl)butanoic acid hydrochloride using ethanol and diethyl ether", "Step 6: Drying of (S)-3-amino-4-(3-cyanophenyl)butanoic acid hydrochloride to obtain the final product" ] }

CAS No.

270065-85-5

Molecular Formula

C11H12N2O2

Molecular Weight

204.22 g/mol

IUPAC Name

(3S)-3-amino-4-(3-cyanophenyl)butanoic acid

InChI

InChI=1S/C11H12N2O2/c12-7-9-3-1-2-8(4-9)5-10(13)6-11(14)15/h1-4,10H,5-6,13H2,(H,14,15)/t10-/m0/s1

InChI Key

CSBSIUBNUHRWDO-JTQLQIEISA-N

Isomeric SMILES

C1=CC(=CC(=C1)C#N)C[C@@H](CC(=O)O)N

SMILES

C1=CC(=CC(=C1)C#N)CC(CC(=O)O)N.Cl

Canonical SMILES

C1=CC(=CC(=C1)C#N)CC(CC(=O)O)N

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(S)-3-Amino-4-(3-cyanophenyl)butanoic acid hydrochloride
Reactant of Route 2
Reactant of Route 2
(S)-3-Amino-4-(3-cyanophenyl)butanoic acid hydrochloride
Reactant of Route 3
Reactant of Route 3
(S)-3-Amino-4-(3-cyanophenyl)butanoic acid hydrochloride
Reactant of Route 4
Reactant of Route 4
(S)-3-Amino-4-(3-cyanophenyl)butanoic acid hydrochloride
Reactant of Route 5
Reactant of Route 5
(S)-3-Amino-4-(3-cyanophenyl)butanoic acid hydrochloride
Reactant of Route 6
Reactant of Route 6
(S)-3-Amino-4-(3-cyanophenyl)butanoic acid hydrochloride

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.